molecular formula C20H29ClFN5O2 B605750 4-((2R)-4-tert-Butylpiperazine-2-carbonyl)-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide CAS No. 1229603-37-5

4-((2R)-4-tert-Butylpiperazine-2-carbonyl)-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide

Cat. No. B605750
M. Wt: 425.93
InChI Key: SRWQVWAIVQXPJY-QGZVFWFLSA-N
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Description

AZD2423 is a non-competive negative allosteric modulator of the chemokine receptor CCR2 in posttraumatic neuralgia. AZD2423 inhibited MCP-1 induced calcium mobilization and chemotaxis of THP-1 cell line with an IC50 of 4 nM. The AZD2423 affinity for CCR2 in human whole blood, measuring MCP-1 induced L-selectin shedding from monocytes, was the same. AZD2423 is highly selective (> 500-fold) for CCR2. AZD2423 demonstrated robust analgesia in two rodent models of neuropathic pain and a pain model of joint destruction against heat, mechanical and weight-bearing endpoints

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Researchers have developed various methods for synthesizing piperazine derivatives. For instance, a study detailed the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, similar in structure to the compound , using a condensation reaction involving carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015).

  • X-Ray Diffraction Studies : The crystal structure of related piperazine derivatives has been determined using X-ray diffraction. This technique helps in understanding the molecular geometry and intermolecular interactions within these compounds (Anthal et al., 2018).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Certain piperazine derivatives have been evaluated for their antibacterial and anthelmintic activities. For instance, the tert-butyl derivative mentioned earlier showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Potential as PET Dopamine D3 Receptor Radioligands : Piperazine derivatives have been synthesized as potential PET radioligands for imaging of dopamine D3 receptors, indicating their potential use in neurological research (Gao et al., 2008).

  • Role in Dopamine Receptor Selectivity : Research has highlighted the critical role of the carboxamide linker in certain piperazine derivatives for selective binding to dopamine D3 receptors, a finding relevant for drug design targeting neurological disorders (Banala et al., 2011).

  • Antiviral and Antimicrobial Activities : Some piperazine derivatives, like those doped with Febuxostat, have shown promising antiviral and antimicrobial activities, expanding the potential therapeutic applications of these compounds (Reddy et al., 2013).

  • Synthesis of Structurally Related Medicinal Compounds : Piperazine derivatives have been utilized in the synthesis of various medicinal compounds, like Flunarizine, which is used to treat migraines and other disorders (Shakhmaev et al., 2016).

  • Anticancer Agents and Carbonic Anhydrase Inhibitors : Certain piperazine derivatives have been synthesized and evaluated as potential anticancer agents and inhibitors of carbonic anhydrase isoenzymes, demonstrating their diverse pharmacological potential (Tuğrak et al., 2019).

  • Chiral Deprotonation for Medicinal Synthesis : The chiral deprotonation of piperazines has been explored for the synthesis of molecules with medicinal interest, showcasing the compound's relevance in stereochemically precise pharmaceutical development (McDermott et al., 2008).

properties

IUPAC Name

4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWQVWAIVQXPJY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2R)-4-tert-Butylpiperazine-2-carbonyl)-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide

CAS RN

1229603-37-5
Record name AZD-2423
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229603375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-2423
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W47471992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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